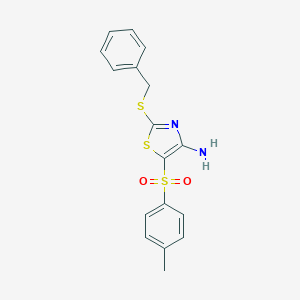

Acetaminophen cysteinylglycine

概要

説明

Acetaminophen, also known as paracetamol, is a widely used analgesic and antipyretic over-the-counter medicine . It’s in a class of medications called analgesics (pain relievers) and antipyretics (fever reducers). It works by changing the way the body senses pain and by cooling the body .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of p-aminophenol with acetic anhydride . Practical grade p-aminophenol contains impurities that must be removed at the beginning of the synthesis. Decolorizing charcoal (Norite) and water are used for this purpose .

Molecular Structure Analysis

A computational study on acetaminophen drug complexed with Mn+, Fe2+, Co+, Ni2+, and Cu+ ions has been conducted. The study involved structural analysis, electronic properties, and solvent effects .

Chemical Reactions Analysis

Acetaminophen is primarily metabolized in the liver, mainly via conjugation to form the sulfate (APAP-SUL) and glucuronide (APAP-GLU) metabolites . A small amount of APAP is oxidized by cytochrome P450 2E1 (CYP2E1) to form the toxic reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) .

Physical And Chemical Properties Analysis

Acetaminophen has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . It is stored at -20°C in powder form .

科学的研究の応用

Effects on Acetaminophen Metabolism and Detoxification:

- Sulfhydryl nucleophiles, including cysteine and N-acetylcysteine, can decrease covalent binding of acetaminophen by forming adducts with its electrophilic metabolite, thus reducing acetaminophen toxicity (Buckpitt, Rollins, & Mitchell, 1979).

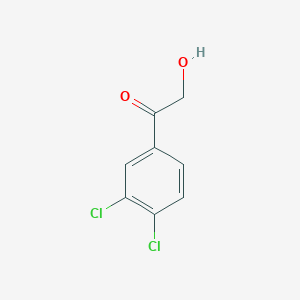

- Acetaminophen is metabolized in the liver with major pathways including conjugation to glucuronic acid, sulfate, and detoxification through glutathione conjugation, leading to cysteinylglycine and mercapturic acid conjugates in urine (Fischer, 1984).

- Various species show differences in acetaminophen metabolism, with toxication and detoxication pathway metabolites like acetaminophen-cysteinylglycine being key factors in species susceptibility to liver injury (Gregus, Madhu, & Klaassen, 1988).

Clinical Applications and Therapeutic Implications:

- N-acetylcysteine, related to cysteinylglycine, is a widely used antidote for acetaminophen overdose and has other clinical applications, including treatment of chronic obstructive pulmonary disease and prevention of kidney damage (Millea, 2009).

- The hepatobiliary excretion of acetaminophen glutathione conjugate and derivatives involves the canalicular multidrug resistance protein 2 (Mrp2), with implications for drug-induced liver injury (Chen, Hennig, & Manautou, 2003).

- Research on the protective mechanisms of N-acetylcysteine against acetaminophen-induced liver injury in rats suggests it increases glutathione synthesis and does not directly form conjugates with the toxic metabolite of acetaminophen (Lauterburg, Corcoran, & Mitchell, 1983).

Analytical Techniques and Detection Methods:

- High-resolution liquid chromatography has been used to analyze acetaminophen metabolites, including cysteinylglycine conjugates, offering insights into drug metabolism (Mrochek, Katz, Christie, & Dinsmore, 1974).

- A specific high-performance liquid chromatography method for determining cysteine and related aminothiols, such as cysteinylglycine, in biological samples, has been developed (Amarnath, Amarnath, Amarnath, Valentine, & Valentine, 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

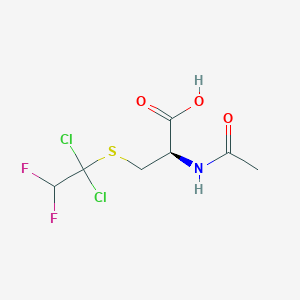

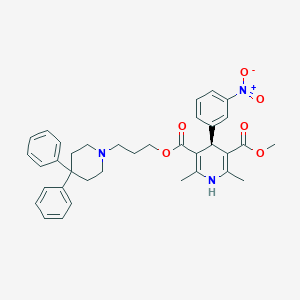

2-[[(2R)-3-(4-acetamidophenyl)sulfanyl-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-8(17)16-9-2-4-10(5-3-9)21-7-11(14)13(20)15-6-12(18)19/h2-5,11H,6-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSNHSHZVMAQS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151477 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaminophen cysteinylglycine | |

CAS RN |

116709-74-1 | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116709741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)